molecular formula C14H11NO B8736618 3-Methoxyacridine CAS No. 23043-46-1

3-Methoxyacridine

Cat. No. B8736618
CAS RN: 23043-46-1
M. Wt: 209.24 g/mol
InChI Key: RAWLAFPYLRLCGH-UHFFFAOYSA-N
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Patent
US06410732B2

Procedure details

A solution of 93.34 g of 3-methoxy-9-chloroacridine (0.38 mol) in 2 L of 5 N HCl was stirred at reflux for 40 h. The reaction mixture was cooled to room temperature and the precipitate was collected by suction filtration, washed with 1 L of water, and dried. The solid was stirred in 1 L of methanol and the insoluble precipitate was collected by filtration to afford 15.3 g of the desired 3-methoxy-acridine. The filtrate was concentrated in vacuo and chromatographed on silica gel in 20% methanol in CH2Cl2 to afford a dark brown solid. The solid was triturated in 200 mL of methanol and the insoluble precipitate was collected by filtration to afford a second crop of product. The filtrate was concentrated to a thick solution, and a third crop of product was collected by filtration. The second and third crop of product were combined to give 2.6 g of 3-methoxyacridone, for a combined total of 17.9 g (21%).
Name
3-methoxy-9-chloroacridine
Quantity
93.34 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:15]([CH:16]=1)=[N:14][C:13]1[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=1)[C:7]=2Cl>Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:15]([CH:16]=1)=[N:14][C:13]1[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=1)[CH:7]=2

Inputs

Step One
Name
3-methoxy-9-chloroacridine
Quantity
93.34 g
Type
reactant
Smiles
COC=1C=CC2=C(C3=CC=CC=C3N=C2C1)Cl
Name
Quantity
2 L
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solid was stirred in 1 L of methanol
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 40 h
Duration
40 h
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by suction filtration
WASH
Type
WASH
Details
washed with 1 L of water
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
the insoluble precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC2=CC3=CC=CC=C3N=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.